molecular formula C9H11K2O5P B13710220 Potassium 2-(m-Tolyloxy)ethyl Phosphate CAS No. 66057-30-5

Potassium 2-(m-Tolyloxy)ethyl Phosphate

Cat. No.: B13710220
CAS No.: 66057-30-5
M. Wt: 308.35 g/mol
InChI Key: BMDQYINOMFOOHD-UHFFFAOYSA-L
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Description

Potassium 2-(m-Tolyloxy)ethyl Phosphate (abbreviated as K-TEP) is an organophosphate compound characterized by a phosphate ester backbone linked to a meta-substituted tolyloxyethyl group.

Properties

CAS No.

66057-30-5

Molecular Formula

C9H11K2O5P

Molecular Weight

308.35 g/mol

IUPAC Name

dipotassium;2-(3-methylphenoxy)ethyl phosphate

InChI

InChI=1S/C9H13O5P.2K/c1-8-3-2-4-9(7-8)13-5-6-14-15(10,11)12;;/h2-4,7H,5-6H2,1H3,(H2,10,11,12);;/q;2*+1/p-2

InChI Key

BMDQYINOMFOOHD-UHFFFAOYSA-L

Canonical SMILES

CC1=CC(=CC=C1)OCCOP(=O)([O-])[O-].[K+].[K+]

Related CAS

66057-30-5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium 2-(m-Tolyloxy)ethyl Phosphate typically involves the reaction of m-cresol with ethylene oxide to form 2-(m-Tolyloxy)ethanol. This intermediate is then reacted with phosphorus oxychloride (POCl3) in the presence of a base such as potassium hydroxide (KOH) to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Potassium 2-(m-Tolyloxy)ethyl Phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2), reducing agents such as sodium borohydride (NaBH4), and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like water or organic solvents .

Major Products Formed

The major products formed from these reactions include various phosphates, phosphites, and substituted phenolic compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Potassium 2-(m-Tolyloxy)ethyl Phosphate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Potassium 2-(m-Tolyloxy)ethyl Phosphate involves its interaction with various molecular targets and pathways. The phosphate group can participate in phosphorylation reactions, which are crucial in many biological processes. The compound can also act as a chelating agent, binding to metal ions and affecting their availability in biochemical reactions .

Comparison with Similar Compounds

Structural Features and Molecular Properties

K-TEP shares structural motifs with several phosphate esters documented in the evidence:

Compound Molecular Formula Key Functional Groups Molecular Weight (g/mol) Key Differences
Potassium 2-(m-Tolyloxy)ethyl Phosphate m-Tolyloxyethyl, phosphate, potassium Aromatic meta-substitution enhances steric hindrance and potential π-π interactions
2-(Methacryloyloxy)ethyl 2-(trimethylamino)ethyl phosphate C11H22NO6P Methacryloyloxy, trimethylammonium 295.27 Contains a reactive methacrylate group (polymerizable) and cationic ammonium moiety
Sodiumdi[(2-ethylhexyloxy)ethyl]phosphate (DEEPA) C20H42O8PNa Branched ethylhexyloxy, phosphate, sodium ~472.5 (estimated) Branched alkyl chains improve lipophilicity and reverse micelle formation
O-Ethyl S-2-dimethylaminoethyl propylphosphonothioate C9H22NO2PS Ethylphosphonothioate, dimethylaminoethyl 263.32 Phosphonothioate (P=S) backbone and tertiary amine group enhance nucleophilicity

Key Insights :

  • K-TEP’s aromatic m-tolyl group distinguishes it from aliphatic analogs like DEEPA, which may reduce its solubility in nonpolar solvents but improve stability in acidic/basic conditions .
  • Unlike cationic derivatives (e.g., trimethylammonium-containing compounds in ), K-TEP’s anionic phosphate group paired with potassium may favor interactions with positively charged substrates in aqueous systems.
Physicochemical Properties
Property K-TEP (Inferred) DEEPA 2-(Methacryloyloxy)ethyl Phosphate
Solubility Polar solvents Hydrocarbon solvents Water/methanol
Thermal Stability Moderate High (branched alkyl) Moderate (polymerizable)
Purity 96% (industrial grade)

Notes:

  • DEEPA’s branched alkyl chains improve thermal stability, whereas K-TEP’s aromatic group may enhance UV stability .
Regulatory and Industrial Relevance
  • Economic Viability: Oligomeric phosphates (e.g., Oligomeric Ethyl Ethylene Phosphate) are prioritized in cost analyses for industrial use . K-TEP’s monomeric structure may limit scalability compared to oligomers but offer precise formulation control.
  • Regulatory Status: Aminoethyl phosphonothioates (e.g., ) are classified under Schedule 1A03 due to toxicity concerns. K-TEP’s lack of reactive thiol or amine groups may position it as a safer alternative pending toxicological studies.

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